molecular formula C18H36N2O2 B14446645 4-(1-Morpholin-4-yldecan-2-yl)morpholine CAS No. 78844-82-3

4-(1-Morpholin-4-yldecan-2-yl)morpholine

Cat. No.: B14446645
CAS No.: 78844-82-3
M. Wt: 312.5 g/mol
InChI Key: OJGROJJUYUUEIP-UHFFFAOYSA-N
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Description

4-(1-Morpholin-4-yldecan-2-yl)morpholine is a compound that features two morpholine rings connected by a decane chain Morpholine is a heterocyclic amine that contains both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Morpholin-4-yldecan-2-yl)morpholine typically involves the reaction of morpholine with a decane derivative. One common method is the reaction of morpholine with 1-bromodecane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Morpholin-4-yldecan-2-yl)morpholine undergoes various chemical reactions typical of secondary amines. These include:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the morpholine rings.

    Reduction: Primary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(1-Morpholin-4-yldecan-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Morpholin-4-yldecan-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a single morpholine ring.

    Piperidine: A structurally similar compound with a six-membered ring containing nitrogen.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

4-(1-Morpholin-4-yldecan-2-yl)morpholine is unique due to its dual morpholine rings connected by a decane chain, which imparts distinct chemical and physical properties

Properties

CAS No.

78844-82-3

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

4-(1-morpholin-4-yldecan-2-yl)morpholine

InChI

InChI=1S/C18H36N2O2/c1-2-3-4-5-6-7-8-18(20-11-15-22-16-12-20)17-19-9-13-21-14-10-19/h18H,2-17H2,1H3

InChI Key

OJGROJJUYUUEIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CN1CCOCC1)N2CCOCC2

Origin of Product

United States

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